1-(5-Bromopyrimidin-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

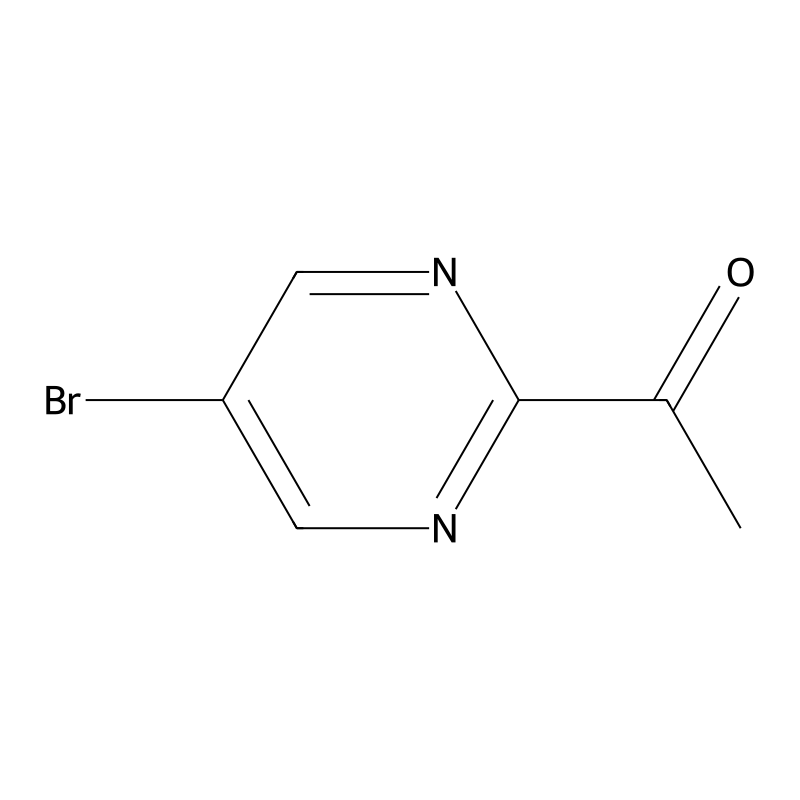

1-(5-Bromopyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol. It features a bromine atom attached to a pyrimidine ring, specifically at the 5-position, and an ethanone functional group. The compound is characterized by its unique structure, which combines elements of both aromaticity and ketonic functionality, making it a versatile building block in organic synthesis .

1-(5-Bromopyrimidin-2-yl)ethanone, also known as 5-(2-Acetyl)-2-bromopyrimidine, is a chemical compound containing a bromopyrimidine core structure. While the specific research applications of 1-(5-Bromopyrimidin-2-yl)ethanone itself are not widely documented, bromopyrimidine derivatives as a class have been explored in scientific research for various purposes due to the presence of the pyrimidine ring. Pyrimidines are essential heterocyclic aromatic compounds found in numerous biological molecules, including DNA and RNA .

Here are some areas where bromopyrimidine derivatives are being investigated:

- Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation reactions: It can undergo condensation with amines or other nucleophiles, leading to the formation of more complex structures.

These reactions highlight its utility in synthesizing more complex organic molecules .

Several methods exist for synthesizing 1-(5-Bromopyrimidin-2-yl)ethanone:

- Bromination of Pyrimidine Derivatives: Starting from pyrimidine derivatives, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Acetylation: The brominated pyrimidine can then be acetylated using acetic anhydride or acetyl chloride, yielding 1-(5-bromopyrimidin-2-yl)ethanone.

- One-Pot Reactions: Recent advancements have led to one-pot synthesis methods combining bromination and acetylation steps, streamlining the process and improving yields .

1-(5-Bromopyrimidin-2-yl)ethanone serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to act as a precursor for various biologically active compounds, including:

- Antiviral agents

- Anticancer drugs

- Inhibitors for specific enzyme targets

Additionally, it is used in research settings for developing new synthetic methodologies involving heterocycles .

Interaction studies involving 1-(5-Bromopyrimidin-2-yl)ethanone primarily focus on its role as a CYP1A2 inhibitor. This interaction is significant because it can influence the metabolism of co-administered drugs that are substrates for this enzyme. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural similarities with 1-(5-Bromopyrimidin-2-yl)ethanone. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 1-(4-Bromopyridin-2-yl)ethanone | 1060805-69-7 | 0.86 | Different position of bromine; potential different biological activity. |

| 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2 | 0.72 | Fluorine instead of bromine; may exhibit different reactivity and biological effects. |

| 2-(5-Bromopyrimidin-2-yl)acetonitrile | 831203-15-7 | 0.75 | Contains a nitrile group; alters polarity and reactivity profile. |

| 1-(4-Bromopyridin-4-yl)ethanone | 1245643-85-9 | 0.63 | Different substitution pattern on the pyridine ring; potential differences in pharmacological properties. |

These comparisons illustrate how variations in substituents and their positions can significantly influence the chemical properties and biological activities of similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant